![molecular formula C6H4Cl2N2O2 B1446375 2-(4,6-Dichloropyrimidin-5-yl)acetic acid CAS No. 933702-89-7](/img/structure/B1446375.png)
2-(4,6-Dichloropyrimidin-5-yl)acetic acid
Overview
Description
2-(4,6-Dichloropyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 g/mol It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an acetic acid moiety at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dichloropyrimidine with acetic acid in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2-(4,6-Dichloropyrimidin-5-yl)acetic acid may involve large-scale chlorination processes followed by purification steps to isolate the desired product. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
Medicinal Applications
Antiviral Properties
One of the most significant applications of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid is in the development of antiviral agents. It serves as an intermediate in the synthesis of antiviral nucleotide derivatives, which are crucial for treating viral infections. Research has indicated that derivatives of pyrimidine compounds exhibit inhibitory effects against various viruses, making them valuable in antiviral drug development .
Anti-inflammatory Activity
Studies have shown that related pyrimidine compounds can inhibit nitric oxide (NO) production in immune-activated cells, suggesting potential anti-inflammatory properties. Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines have been demonstrated to suppress NO production significantly, indicating their potential as anti-inflammatory agents . The inhibition of NO production is crucial as excessive NO is associated with inflammatory diseases.
Cancer Therapy
Pyrimidine derivatives, including those related to this compound, have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The modulation of CDK activity can lead to the development of novel cancer therapies aimed at controlling tumor growth and proliferation .
Agricultural Applications
Herbicide Development
The structure of this compound lends itself to modifications that can enhance herbicidal activity. Research into pyrimidine derivatives has shown promise in developing selective herbicides that target specific weeds while minimizing damage to crops. Such compounds can interfere with plant growth and development pathways, making them effective as herbicides .
Plant Growth Regulators
There is potential for using pyrimidine derivatives as plant growth regulators. By influencing hormonal pathways in plants, these compounds can enhance growth rates or improve resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying on synthetic fertilizers .
Chemical Synthesis
Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of a wide range of novel compounds with potential applications across multiple fields, including pharmaceuticals and agrochemicals .
Intermediate in Chemical Reactions
The compound can be utilized as an intermediate in synthesizing more complex molecules. For example, it can be reacted with other functional groups to yield products with enhanced biological activities or improved physicochemical properties. This versatility makes it an important compound in synthetic organic chemistry .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,6-Dichloropyrimidin-5-yl)acetic acid include:
2-(4,6-Dichloropyrimidin-5-yl)ethanol: Similar structure with an ethanol group instead of acetic acid.
2-(4,6-Dichloropyrimidin-5-yl)amine: Contains an amine group instead of acetic acid.
2-(4,6-Dichloropyrimidin-5-yl)thiol: Contains a thiol group instead of acetic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2-(4,6-Dichloropyrimidin-5-yl)acetic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features two chlorine substitutions on the pyrimidine ring, which may enhance its reactivity and interaction with biological targets. Research has indicated that this compound could serve as an enzyme inhibitor and may play a role in modulating nucleic acid functions.
The molecular formula of this compound is C₆H₄Cl₂N₂O₂, and its structure includes:
- Pyrimidine ring : A six-membered aromatic ring containing nitrogen atoms.
- Acetic acid moiety : Contributing to its acidity and potential interactions with biological systems.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, preventing substrate access and inhibiting catalytic activity. This mechanism is crucial for its potential therapeutic applications.
- Interaction with Nucleic Acids : It may influence DNA replication and transcription processes, suggesting a role in gene regulation.
Biological Activity Data
A summary of relevant biological activities observed in studies involving this compound is presented below:
Case Studies
-
Enzyme Inhibition Study :
- A study evaluated the inhibitory effects of this compound on human adenylate kinase (hAdK). The results indicated that the compound significantly reduced enzyme activity at concentrations ranging from 0.01 µM to 50 µM, demonstrating its potential as a therapeutic agent for conditions involving adenylate kinase dysregulation.
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Nucleic Acid Interaction :
- Research involving the compound's interaction with nucleic acids suggested that it could interfere with DNA replication mechanisms. This was evidenced by assays showing altered transcription levels in the presence of the compound.
-
Nitric Oxide Production :
- In vitro studies using mouse peritoneal cells showed that this compound inhibited nitric oxide production significantly at concentrations as low as 2.5 µM, indicating a strong immunomodulatory effect.
Properties
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-5-3(1-4(11)12)6(8)10-2-9-5/h2H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWWRGPXYMGOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-89-7 | |
Record name | 2-(4,6-dichloropyrimidin-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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